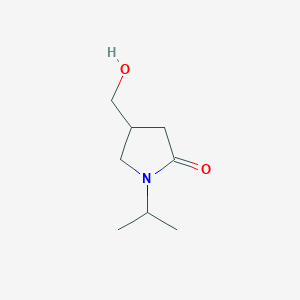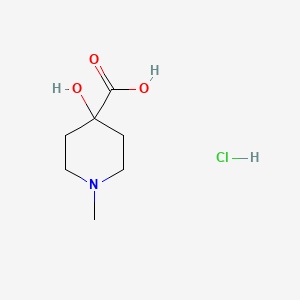
4-Hydroxy-1-methylpiperidine-4-carboxylic acid hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Hydroxy-1-methylpiperidine-4-carboxylic acid hydrochloride is a compound that has been studied in various contexts due to its relevance in medicinal chemistry and organic synthesis. It is a cyclic alpha-amino acid derivative, which is a common structural motif in many natural and synthetic compounds with potential pharmacological activities .
Synthesis Analysis
The synthesis of related compounds has been described in the literature. For instance, the stereoselective total synthesis of cis- and trans-3-hydroxypipecolic acids, which are structurally related to 4-hydroxy-1-methylpiperidine-4-carboxylic acid, has been achieved using D-serine as a chiral template. Key steps include chelation-controlled addition of a homoallyl Grignard reagent and zinc borohydride-mediated reduction . Another study reports the synthesis of 5-hydroxy-4-methylpipecolic acid from S-glutamic acid, highlighting the chemoselective methylenation of an amide carbonyl group as a key step . These methods could potentially be adapted for the synthesis of 4-hydroxy-1-methylpiperidine-4-carboxylic acid hydrochloride.
Molecular Structure Analysis
The molecular structure of bis(4-hydroxy-1-methylpiperidine betaine) hydrochloride, a related compound, has been characterized by X-ray diffraction methods. The piperidinium ring in this compound adopts a chair conformation with various substituents occupying axial and equatorial positions. The study also discusses the disorder in the structure and the formation of homoconjugated cations . Similarly, two polymorphs of 4-hydroxy-1-methylpiperidine betaine hydrochloride have been synthesized and characterized, providing insights into the conformational preferences and hydrogen bonding patterns of the hydroxy and carboxylate groups .
Chemical Reactions Analysis
The reactivity of 4-hydroxy-1-methylpiperidine-4-carboxylic acid hydrochloride can be inferred from studies on similar compounds. For example, the vinylfluoro group has been used as an acetonyl cation equivalent in the stereoselective synthesis of 6-substituted 4-hydroxy pipecolic acid derivatives, demonstrating the potential for nucleophilic addition reactions . Additionally, the synthesis of new chiral bicyclic 3-hydroxypiperidines from beta-amino alcohols involves diastereoselective ring expansion, which could be relevant for the synthesis of substituted piperidine derivatives .
Physical and Chemical Properties Analysis
The physical and chemical properties of 4-hydroxy-1-methylpiperidine-4-carboxylic acid hydrochloride can be deduced from studies on structurally related compounds. For instance, the FTIR spectrum of bis(4-hydroxy-1-methylpiperidine betaine) hydrochloride shows intense bands corresponding to OH stretching and OHO hydrogen bonding, indicating strong intermolecular interactions . The NMR spectra provide evidence for the inequivalence of the piperidinium ring protons due to different conformations of the OH group . The polymorphic forms of 4-hydroxy-1-methylpiperidine betaine hydrochloride also exhibit distinct hydrogen bonding patterns and crystal packing, which could influence the solubility and stability of the compound .
科学的研究の応用
-
4-Carboxy-4-Anilidopiperidine Esters and Acids
- Scientific Field : Organic Chemistry
- Application Summary : These compounds are precursors for the radiosynthesis of [11C]6a and 18F-labelled analogues of 6a . They are particularly valuable for the production of 11C and 18F-labelled 4-carboxy-4-anilidopiperidine radiotracers .
- Methods of Application : The synthesis of these precursors relies on compound 4-[N-(1-oxopropyl)-N-phenylamino]-1-(2-phenylethyl)-4-piperidine-carboxylic acid .
- Results or Outcomes : The modified synthesis that utilized a tert-butyl ester of 4-carboxy-4-anilidopiperidines resulted in a dramatic increase in the overall yield of the target N-propionylated-4-anilidopiperidine-4-carboxylic acids and their corresponding methyl esters .
-
1,4-Dihydropyridine (1,4-DHP)
- Scientific Field : Pharmaceutical Chemistry
- Application Summary : 1,4-DHP is a notable organic scaffold with diverse pharmaceutical applications .
- Methods of Application : This study highlights recent accomplishments in the construction of 1,4-DHP with structural and functional modifications using multi-component one-pot and green synthetic methodologies .
- Results or Outcomes : The outcomes of these methodologies are not specified in the available information .
-
Hydroxamic Acid Derivatives
- Scientific Field : Synthetic Medicinal Chemistry
- Application Summary : Hydroxamic Acid (HA) derivatives are a group of relevant scaffolds that find widespread application among the chemical sciences . They have been extensively investigated as a pharmacophoric group of many metalloprotease inhibitors .
- Methods of Application : The hydroxamic acid moiety, thanks to its ability to chelate metal ions, such as Fe(III) and Zn(II), has been extensively investigated .
- Results or Outcomes : HA derivatives find wide applications as metalloenzymes inhibitors . Three hydroxamic acid-based HDAC inhibitors are approved for the treatment of T-cell lymphoma or multiple myeloma .
-
Piperidine Derivatives
- Scientific Field : Pharmaceutical Industry
- Application Summary : Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
- Methods of Application : The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives .
- Results or Outcomes : More than 7000 piperidine-related papers were published during the last five years according to Sci-Finder .
-
1,4-Dihydropyridine (1,4-DHP)
- Scientific Field : Pharmaceutical Chemistry
- Application Summary : 1,4-DHP is a notable organic scaffold with diverse pharmaceutical applications . This study highlights recent accomplishments in the construction of 1,4-DHP with structural and functional modifications using multi-component one-pot and green synthetic methodologies .
- Methods of Application : The study provides a summary of the current advances in the development of synthetic techniques for 1,4-DHP derivatives .
- Results or Outcomes : The various intrinsic therapeutic applications, ranging from calcium channel blocker, anti-oxidative, anticancer, anti-inflammatory, anti-microbial, anti-hypertensive, anti-diabetic, anticoagulants, anti-cholinesterase, neuro-protective, and other miscellaneous activities, have been summarized with a focus on their structure–activity relationship (SAR) investigations .
-
Piperidine Derivatives
- Scientific Field : Pharmaceutical Industry
- Application Summary : Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
- Methods of Application : The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives .
- Results or Outcomes : More than 7000 piperidine-related papers were published during the last five years according to Sci-Finder .
Safety And Hazards
特性
IUPAC Name |
4-hydroxy-1-methylpiperidine-4-carboxylic acid;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO3.ClH/c1-8-4-2-7(11,3-5-8)6(9)10;/h11H,2-5H2,1H3,(H,9,10);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGMVIJHCIWEMFF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)(C(=O)O)O.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.64 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Hydroxy-1-methylpiperidine-4-carboxylic acid hydrochloride | |
CAS RN |
41248-72-0 |
Source


|
| Record name | 4-Piperidinecarboxylic acid, 4-hydroxy-1-methyl-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=41248-72-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![thiazolo[4,5-b]pyridine-2(3H)-thione](/img/structure/B1321318.png)
![Acetic acid, [[4-(difluoromethoxy)phenyl]amino]oxo-, ethyl ester](/img/structure/B1321319.png)
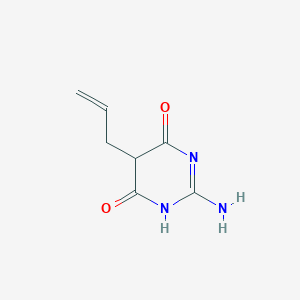

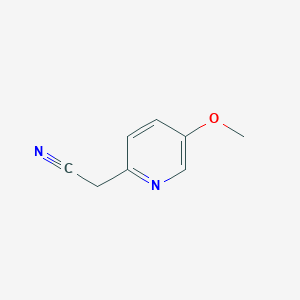

![tert-butyl [2-(5-methoxy-1H-indol-3-yl)ethyl]carbamate](/img/structure/B1321330.png)


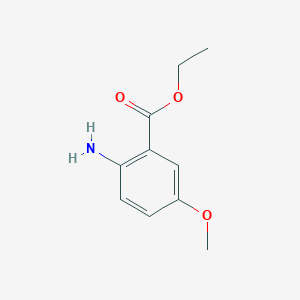
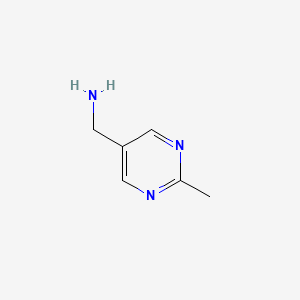
![4,5,6,7-Tetrahydro-3H-imidazo[4,5-c]pyridine dihydrochloride](/img/structure/B1321347.png)
